2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate
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Overview
Description
2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate is a chemical compound with the molecular formula C9H9F3O3S and a molecular weight of 254.23 g/mol . It is characterized by the presence of difluoro and fluorophenyl groups attached to an ethyl methanesulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate typically involves the reaction of 2,2-difluoro-2-(4-fluorophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Scientific Research Applications
2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate involves its interaction with nucleophiles and electrophiles in chemical reactions. The difluoro and fluorophenyl groups enhance its reactivity and selectivity in these reactions. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar compounds to 2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate include:
2,2-Difluoro-2-(4-chlorophenyl)ethyl methanesulfonate: This compound has a chlorophenyl group instead of a fluorophenyl group, which affects its reactivity and applications.
2,2-Difluoro-2-(4-bromophenyl)ethyl methanesulfonate: The presence of a bromophenyl group in this compound also influences its chemical properties and uses.
2,2-Difluoro-2-(4-methylphenyl)ethyl methanesulfonate: This compound contains a methylphenyl group, which alters its reactivity compared to the fluorophenyl derivative.
These similar compounds highlight the unique properties of this compound, particularly its enhanced reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
[2,2-difluoro-2-(4-fluorophenyl)ethyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-16(13,14)15-6-9(11,12)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAQWMVNDWFDES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C1=CC=C(C=C1)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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